N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine
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Overview
Description
N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine is a complex organic compound that features a pyrrolidine ring and a spirocyclic dioxaspirodecane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of pyrrolidine with a suitable spirocyclic precursor. One common method includes the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated spirocyclic compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: A κ-opioid receptor antagonist with high affinity and selectivity.
Pyrrolidin-2-one derivatives: Known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances the compound’s stability and potential for diverse applications compared to other pyrrolidine derivatives .
Properties
CAS No. |
877121-60-3 |
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Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C14H26N2O2/c1-2-9-16(8-1)10-7-15-13-3-5-14(6-4-13)17-11-12-18-14/h13,15H,1-12H2 |
InChI Key |
TYMUWNIICFLNLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
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